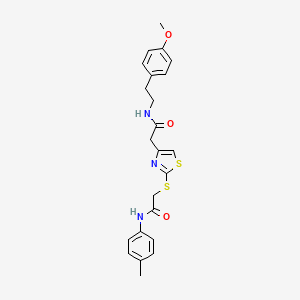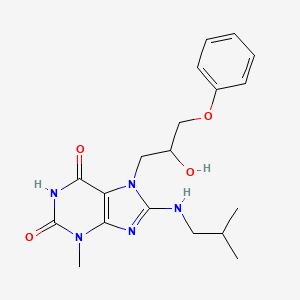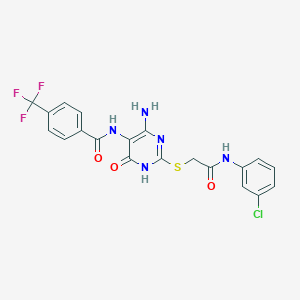
1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, an acetyl group, and an indoline carboxamide structure. Indoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using appropriate dimethoxybenzene derivatives.
Acetylation: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The indoline core can bind to various biological targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)ethyl)-N-methylindoline-2-carboxamide
- 1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide
- 1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-3-carboxamide
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-21-20(24)16-12-14-6-4-5-7-15(14)22(16)19(23)11-13-8-9-17(25-2)18(10-13)26-3/h4-10,16H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWIONLETGLGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2759502.png)


![rac-methyl (2R)-2-amino-2-[(2R)-2,3-dihydro-1-benzofuran-2-yl]acetate hydrochloride](/img/structure/B2759506.png)
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
![2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide](/img/structure/B2759508.png)
![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)
![6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)
![N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2759520.png)

